molecular formula C10H7F3N2O2 B13590310 methyl4-(trifluoromethyl)-1H-indazole-3-carboxylate

methyl4-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B13590310
M. Wt: 244.17 g/mol
InChI Key: IQEJOURLXRKJDA-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The carboxylate group is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is widely applied for carbon-carbon bond formation, can be employed. This method is favored due to its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate exerts its effects is related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to its specific indazole core structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are advantageous in various applications .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-7-5(10(11,12)13)3-2-4-6(7)14-15-8/h2-4H,1H3,(H,14,15)

InChI Key

IQEJOURLXRKJDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=CC=CC(=C21)C(F)(F)F

Origin of Product

United States

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